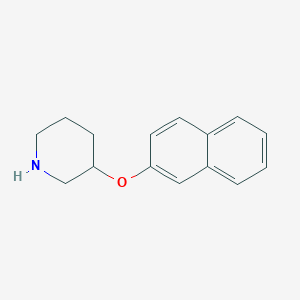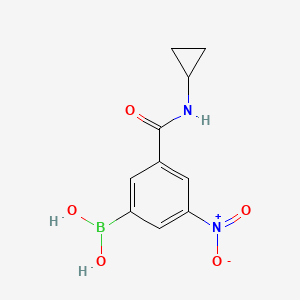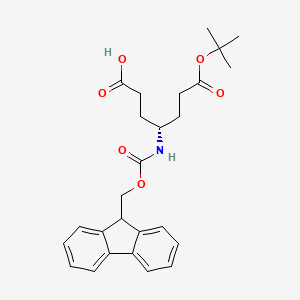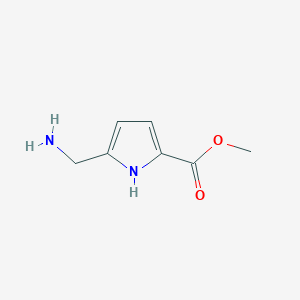
Éther de 2-naphtyle et de 3-pipéridinyle
Vue d'ensemble
Description
2-Naphthyl 3-piperidinyl ether is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Molecular Structure Analysis
The molecular structure of 2-Naphthyl 3-piperidinyl ether is based on the molecular formula C15H17NO . More detailed structural information may be available in specialized chemical databases or literature.Chemical Reactions Analysis
Ethers, such as 2-Naphthyl 3-piperidinyl ether, are known to undergo reactions like cleavage of the C–O bond by using strong acids . The mechanism of these reactions can be either SN2, SN1, or E1, depending on the conditions .Applications De Recherche Scientifique
Médecine
L'éther de 2-naphtyle et de 3-pipéridinyle, en raison de sa structure pipéridine, peut avoir des applications potentielles en médecine. Les dérivés de la pipéridine sont connus pour leurs activités pharmacologiques, notamment leurs propriétés anticancéreuses, antivirales, antipaludiques, antimicrobiennes, antifongiques, antihypertensives, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et anticoagulantes . Le composé pourrait être étudié pour ces applications thérapeutiques.
Agriculture
En agriculture, des composés comme l'éther de 2-naphtyle et de 3-pipéridinyle pourraient être utilisés dans le développement de nanopesticides. La nanotechnologie en agriculture vise à augmenter l'efficacité des pesticides, à réduire le dosage et à minimiser la résistance . La partie pipéridine pourrait contribuer à la synthèse d'agents de lutte antiparasitaire plus efficaces.
Science des matériaux
Le groupe naphtyle dans l'éther de 2-naphtyle et de 3-pipéridinyle suggère des applications potentielles en science des matériaux, en particulier dans l'électronique organique comme les OLED et les OPV. Les composés substitués par le naphtyle sont reconnus comme d'excellents matériaux de transport de trous . Ce composé pourrait être étudié pour ses propriétés électroniques et sa convenance dans les applications en couches minces.
Science de l'environnement
En science de l'environnement, l'éther de 2-naphtyle et de 3-pipéridinyle pourrait faire partie de la synthèse de polymères conjugués pour la photocatalyse activée par la lumière visible. Ces applications incluent le fractionnement de l'eau, la réduction du CO2, la transformation organique et la dégradation des colorants organiques . La structure du composé pourrait influencer les propriétés physicochimiques et les activités photocatalytiques de ces polymères.
Chimie analytique
L'éther pourrait être utilisé en chimie analytique pour la synthèse de divers dérivés de la pipéridine. Ces dérivés sont importants dans le développement de méthodes rapides et rentables pour la synthèse de composés biologiquement actifs, qui sont cruciales en analyse pharmaceutique .
Pharmacologie
Compte tenu de l'importance des dérivés de la pipéridine en pharmacologie, l'éther de 2-naphtyle et de 3-pipéridinyle peut servir de précurseur pour la synthèse de médicaments. Ses dérivés pourraient être présents dans les produits pharmaceutiques et les alcaloïdes, jouant un rôle important dans la conception de médicaments .
Biotechnologie
En biotechnologie, ce composé pourrait être utilisé pour la recherche en protéomique, contribuant potentiellement à l'étude des structures et des fonctions des protéines . Son rôle dans la synthèse des produits biochimiques pourrait être crucial pour diverses applications de recherche.
Processus industriels
Enfin, l'éther de 2-naphtyle et de 3-pipéridinyle pourrait trouver des applications dans les processus industriels, en particulier dans la synthèse d'éthers par des réactions comme la synthèse de Williamson . Ses composants structuraux pourraient être précieux dans la création de nouveaux composés industriels.
Safety and Hazards
Mécanisme D'action
Target of Action
Piperidine derivatives are utilized in different therapeutic applications. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. Some piperidine derivatives have been found to act as free radical scavengers .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary greatly. For example, some piperidine derivatives have been found to exhibit antioxidant action by hindering or suppressing free radicals .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary greatly. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Analyse Biochimique
Biochemical Properties
2-Naphthyl 3-piperidinyl ether plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s ether linkage allows it to participate in nucleophilic substitution reactions, which are crucial in modifying protein structures . Additionally, the piperidine moiety in 2-Naphthyl 3-piperidinyl ether is known to interact with enzymes involved in neurotransmitter synthesis, potentially influencing biochemical pathways related to neural function .
Cellular Effects
The effects of 2-Naphthyl 3-piperidinyl ether on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of kinases and phosphatases, which are critical in cell signaling . Furthermore, 2-Naphthyl 3-piperidinyl ether can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Naphthyl 3-piperidinyl ether exerts its effects through binding interactions with biomolecules. The compound’s ether group can undergo protonation, making it a good leaving group in nucleophilic substitution reactions . This property allows 2-Naphthyl 3-piperidinyl ether to inhibit or activate enzymes by modifying their active sites. Additionally, the compound can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl 3-piperidinyl ether change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Naphthyl 3-piperidinyl ether can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Naphthyl 3-piperidinyl ether vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating neurotransmitter synthesis . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
2-Naphthyl 3-piperidinyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2-Naphthyl 3-piperidinyl ether is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . This distribution pattern is essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Naphthyl 3-piperidinyl ether is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications direct 2-Naphthyl 3-piperidinyl ether to specific compartments, influencing its function and activity .
Propriétés
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-09-6 | |
| Record name | 3-(2-Naphthalenyloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)




![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)

![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
